molecular formula C17H19N3O B3016995 N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide CAS No. 1427967-72-3

N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide

Cat. No. B3016995
CAS RN: 1427967-72-3
M. Wt: 281.359
InChI Key: PGZJMGNZARLAGP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide, also known as C21H22N2O, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide is not fully understood. However, it has been reported to act as an inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a crucial role in the development of cancer. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been reported to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide is its potential therapeutic applications in the treatment of cancer. It has also been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can pose challenges in its formulation and delivery.

Future Directions

There are several future directions for the research and development of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide. One of the key areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of research is the investigation of its potential therapeutic applications in combination with other drugs or therapies. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Overall, N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide has great potential for the development of new cancer therapies and warrants further investigation.

Synthesis Methods

The synthesis of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide has been reported in various research studies. One of the commonly used methods involves the reaction of 1H-indole-3-carboxylic acid with 1-cyanocyclobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then subjected to purification using column chromatography to obtain the final product.

Scientific Research Applications

N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Several research studies have investigated its role in the treatment of various diseases such as colorectal cancer, breast cancer, and lung cancer.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-12-17(9-4-10-17)20-16(21)8-3-5-13-11-19-15-7-2-1-6-14(13)15/h1-2,6-7,11,19H,3-5,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZJMGNZARLAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide

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